molecular formula C21H21NO2 B291519 N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide

N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide

Cat. No. B291519
M. Wt: 319.4 g/mol
InChI Key: UGQPGXKVNQBUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide, also known as GW 501516 or Cardarine, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases, but later gained popularity in the bodybuilding and athletic communities due to its purported ability to enhance endurance and fat burning.

Mechanism of Action

N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and oxidative stress. By activating PPARδ, N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 can increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to enhanced energy production and endurance. It can also reduce the expression of genes involved in inflammation and oxidative stress, thereby protecting against tissue damage and disease progression.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been shown to have several biochemical and physiological effects in both animal models and humans. These include increased endurance and exercise capacity, improved lipid metabolism, reduced inflammation and oxidative stress, and improved cardiac function. In addition, N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been shown to enhance muscle fiber type switching, leading to increased muscle mass and strength.

Advantages and Limitations for Lab Experiments

N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has several advantages as a research tool, including its well-established mechanism of action and ability to modulate multiple pathways involved in metabolic and cardiovascular diseases. However, its use in laboratory experiments is limited by its potential toxicity and lack of specificity for PPARδ, as it can also activate other nuclear receptors such as PPARα and PPARγ. In addition, its use in human studies is currently restricted due to safety concerns and potential misuse in the athletic and bodybuilding communities.

Future Directions

For research include further elucidation of its effects on mitochondrial function and oxidative stress, as well as investigation of its potential as a therapeutic agent for atherosclerosis, heart failure, and other cardiovascular diseases. In addition, the development of more selective PPARδ agonists may help to overcome some of the limitations of N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 and improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 involves several steps, starting from the reaction of 2-bromo-4'-isopropylacetophenone with 2-naphthol to form the corresponding ether. This intermediate is then reacted with chloroacetyl chloride to yield the final product, which can be purified by column chromatography.

Scientific Research Applications

N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders such as obesity and diabetes. In addition, N-(2-isopropylphenyl)-2-(2-naphthyloxy)acetamide 501516 has been investigated as a potential treatment for cardiovascular diseases such as atherosclerosis and heart failure, as it can improve cardiac function and reduce oxidative stress.

properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H21NO2/c1-15(2)19-9-5-6-10-20(19)22-21(23)14-24-18-12-11-16-7-3-4-8-17(16)13-18/h3-13,15H,14H2,1-2H3,(H,22,23)

InChI Key

UGQPGXKVNQBUKW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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